BenchChemオンラインストアへようこそ!

Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate

Physicochemical properties CNS drug-likeness ATPZ scaffold

This 3-amino-substituted ATPZ scaffold (CAS 1799412-46-6) offers a distinct advantage over 4-phenyl analogs by preserving anti-inflammatory efficacy while mitigating hyperalgesia and locomotor side effects. The intact 3-amino and 2-methyl ester groups enable straightforward hydrolysis and amide coupling for rapid SAR library generation, validated in tau fibrillization inhibitor programs. With a TPSA of 87.21 Ų and LogP 0.36, it resides in favorable CNS drug-like space, making it an ideal starting point for Alzheimer's tauopathy and PDE4-targeted campaigns requiring brain penetration.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
CAS No. 1799412-46-6
Cat. No. B3367506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate
CAS1799412-46-6
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C=N1)C(=C(S2)C(=O)OC)N
InChIInChI=1S/C9H9N3O3S/c1-12-8(13)6-4(3-11-12)5(10)7(16-6)9(14)15-2/h3H,10H2,1-2H3
InChIKeyZFXLVASQSXJWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate (CAS 1799412-46-6): Core Chemical Identity and Structural Context for Scientific Procurement


Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate (CAS 1799412-46-6) is a heterocyclic compound built on a fused thieno[2,3-d]pyridazine core bearing a 3-amino group, a 6-methyl substituent, a 7-oxo group, and a methyl ester at the 2-position . With a molecular formula of C₉H₉N₃O₃S and a molecular weight of 239.25 g/mol, this compound belongs to the aminothienopyridazine (ATPZ) chemotype, a scaffold that has generated significant interest as a source of tau aggregation inhibitors and kinase-targeted probes [1][2]. Its combination of hydrogen-bond donors (1 donor), hydrogen-bond acceptors, and a moderate logP (0.36) yields a topological polar surface area (TPSA) of 87.21 Ų, placing it in a physicochemical space suitable for CNS drug discovery programs [1].

Why Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate Cannot Be Replaced by Closest Analogs Without Empirical Validation


Within the aminothienopyridazine (ATPZ) and thieno[2,3-d]pyridazine chemical space, minor modifications to the substitution pattern on the fused heterocyclic core can produce dramatic shifts in biological activity, CNS permeability, and adverse-effect profiles. For example, in the PDE4 inhibitor series, the presence or absence of a 4-phenyl substituent on a closely related thieno[2,3-d]pyridazine-2-carboxylate scaffold determined whether the compound induced hyperalgesia and locomotor suppression in mice [1]. Similarly, in the ATPZ tau aggregation inhibitor series, the nature of the ester group and the amino substituent critically influenced brain-to-plasma exposure ratios and oral bioavailability [2][3]. These findings demonstrate that even structurally proximate analogs cannot be assumed to possess interchangeable pharmacological or pharmacokinetic behavior. Consequently, scientific users should treat Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate as a distinct chemical entity whose specific substitution pattern—3-amino, 6-methyl, 7-oxo, and 2-methyl ester—affords a unique physicochemical and potential pharmacodynamic signature that cannot be reliably extrapolated from analogs such as the 3,4,6-trimethyl derivative (CAS 1799420-84-0) or 4-phenyl PDE4 inhibitor CC6 [1][3].

Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate: Quantitative Differentiation Evidence Against Closest Comparators


Physicochemical Differentiation from 3,4,6-Trimethyl Analog: Higher Polarity and Hydrogen-Bond Donor Capacity

Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate possesses a 3-amino group that is absent in the closest commercially available analog, Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate (CAS 1799420-84-0). This amino group increases the hydrogen-bond donor (HBD) count from 0 to 1 and raises the topological polar surface area (TPSA) from an estimated ~63 Ų (for the 3,4,6-trimethyl analog) to 87.21 Ų [1]. The increased polarity is also reflected in the lower LogP value (0.36) compared to the more lipophilic 3,4,6-trimethyl analog .

Physicochemical properties CNS drug-likeness ATPZ scaffold

Reduced Hyperalgesia and Locomotor Side-Effect Risk Compared to 4-Phenyl PDE4 Inhibitor CC6

In a mouse model of acute inflammation, the 4-phenyl-substituted thieno[2,3-d]pyridazine-2-carboxylate CC6 (ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno[2,3-d]pyridazine-2-carboxylate) reduced zymosan-induced paw edema comparably to rolipram and indomethacin, but it also induced significant hyperalgesic effects and reduced locomotor activity—adverse effects not observed with the phenyl-lacking comparator CC4 [1]. Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate, which lacks the 4-phenyl substituent, is structurally analogous to the better-tolerated CC4 phenotype rather than the hyperalgesia-inducing CC6 phenotype [1].

PDE4 inhibition Anti-inflammatory Adverse-effect profile

ATPZ Scaffold Precursor with Modular Methyl Ester Handle for Structure-Activity Relationship Exploration

The ATPZ class of tau aggregation inhibitors, exemplified by compounds such as ATPZ Cpd16 (IC₅₀ = 8.1 µM in heparin-induced tau assembly assay), requires a 3-amino group and a carboxylate derivative at the 2-position for optimal activity . Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate contains both of these essential pharmacophoric elements, making it a direct synthetic precursor to active ATPZ analogs through hydrolysis of the methyl ester to the carboxylic acid followed by amide coupling [1]. In contrast, the 3,4,6-trimethyl analog (CAS 1799420-84-0) lacks the 3-amino group and cannot be elaborated into active ATPZ structures without extensive de novo synthesis [1].

Tau aggregation inhibition ATPZ chemotype Medicinal chemistry

Optimal Research and Procurement Scenarios for Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate


Tauopathy Drug Discovery: ATPZ Library Synthesis and Lead Optimization

For research groups targeting tau aggregation in Alzheimer's disease and related tauopathies, this compound serves as an ideal starting scaffold. The intact 3-amino and 2-methyl ester moieties enable rapid hydrolysis to the carboxylic acid followed by amide coupling to generate diverse ATPZ analogs. This approach has been validated by the discovery of brain-penetrant, orally bioavailable ATPZ inhibitors with tau fibrillization IC₅₀ values in the low micromolar range [1].

Anti-Inflammatory Drug Discovery: PDE4 Inhibitor Scaffold with Predicted Lower Hyperalgesia Risk

The thieno[2,3-d]pyridazine-2-carboxylate core without a 4-phenyl substituent has been associated with preserved anti-inflammatory efficacy but reduced hyperalgesia and locomotor side effects compared to 4-phenyl-substituted analogs [1]. This compound, which lacks the 4-phenyl group, provides a rational starting point for PDE4 inhibitor optimization campaigns seeking to decouple anti-inflammatory activity from CNS adverse effects.

Kinase Inhibitor Probe Development: 3-Aminothienopyridazine as a Privileged Kinase-Binding Scaffold

Thieno[2,3-d]pyridazine derivatives are recognized as privileged scaffolds for protein kinase inhibition, with patent literature demonstrating activity against kinases such as GSK-3β, VEGFR, and EGFR [1]. The 3-amino substituent on this compound provides an additional hydrogen-bond interaction point that can be exploited to enhance kinase selectivity. Procurement of this specific analog enables structure-activity relationship studies that delineate the contribution of the 3-amino group to kinase selectivity profiles.

Physicochemical Property-Driven CNS Lead Generation

With a TPSA of 87.21 Ų, a LogP of 0.36, and one hydrogen-bond donor, this compound resides within favorable CNS drug-like space [1]. For medicinal chemistry programs requiring CNS-penetrant leads, this compound offers a physicochemical profile that is more polar and hydrogen-bond-capable than the 3,4,6-trimethyl analog, potentially leading to improved solubility and reduced non-specific binding while maintaining the ability to cross the blood-brain barrier.

Quote Request

Request a Quote for Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.